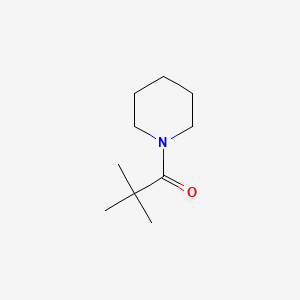
1-Pivaloylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pivaloylpiperidine is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, characterized by the presence of a pivaloyl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
1-Pivaloylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Pivaloylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-Pivaloylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new medications for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Pivaloylpiperidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
1-Pivaloylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the pivaloyl group and has different chemical properties and reactivity.
1-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom, used in different applications.
This compound-4-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for particular applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2,2-dimethyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 |
Clé InChI |
GFUOTJRIWCNCCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


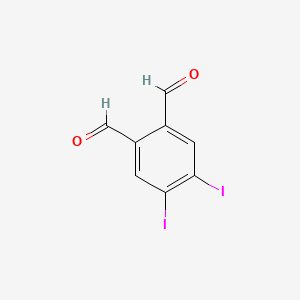
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)

![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
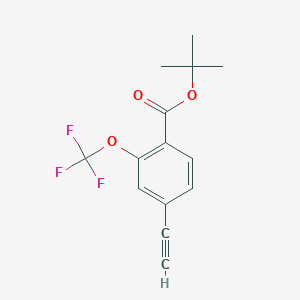


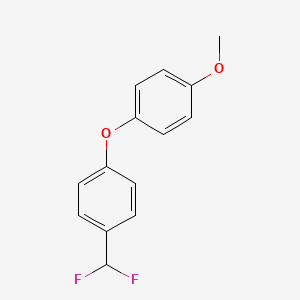


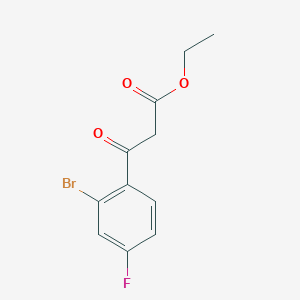

![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
